(s)-2-Aminobutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

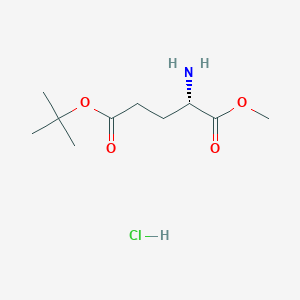

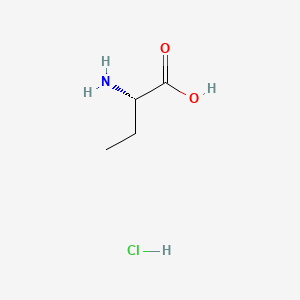

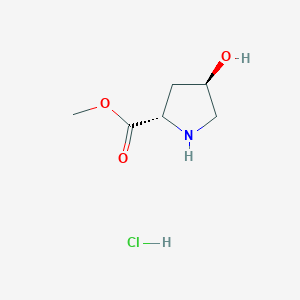

“(s)-2-Aminobutanoic acid hydrochloride” likely refers to the hydrochloride salt form of (s)-2-Aminobutanoic acid, an amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body. The “s-” prefix indicates that this is the “sinister” or left-handed isomer of 2-Aminobutanoic acid .

Molecular Structure Analysis

The molecular structure of (s)-2-Aminobutanoic acid hydrochloride would likely include an amino group (-NH2), a carboxyl group (-COOH), and a hydrochloride (-HCl). The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

As a hydrochloride salt, (s)-2-Aminobutanoic acid hydrochloride would likely be soluble in water and could participate in reactions typical of amino acids and hydrochloride salts .Physical And Chemical Properties Analysis

The physical and chemical properties of (s)-2-Aminobutanoic acid hydrochloride would likely be influenced by its amino acid and hydrochloride components. It might exhibit properties such as solubility in water and specific reactivity based on its functional groups .Applications De Recherche Scientifique

Synthesis of Ethambutol : (S)-2-Aminobutanoic acid hydrochloride plays a role in synthesizing Ethambutol, a chiral antituberculosis agent. This process involves several steps, including the resolution of (R,S)-2-aminobutanol with L-(+)-tartaric acid, leading to the production of optically pure (S)-2-aminobutanol (Yan Xi-long, 2004).

Pharmacological Activity Studies : Research on the pharmacological activities of various enantiomers, such as 3-(p-Chlorophenyl)-4-aminobutanoic acid, has revealed differences in effectiveness between the R(+) and S(-) enantiomers (B. Witczuk, R. A. Khaunina, G. Kupryszewski, 1980).

Chemical Synthesis : The compound has been used in the diastereoselective alkylation of 3-aminobutanoic acid, demonstrating its significance in creating specific chemical structures (H. Estermann, D. Seebach, 1988).

Systems Biocatalysis : A systems biocatalysis approach combining aldolases and transaminases was employed for the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, highlighting the compound's role in biocatalytic processes (K. Hernández et al., 2017).

Green Chemistry Applications : An environmentally friendly process for synthesizing (S)-3-aminobutanoic acid has been developed, demonstrating the potential for greener chemical processes (M. Weiss, T. Brinkmann, H. Gröger, 2010).

Mécanisme D'action

- GABA receptors are inhibitory neurotransmitter receptors that play a crucial role in modulating neuronal excitability and maintaining overall neural balance .

- Impact on Bioavailability : Its high bioavailability ensures effective central nervous system penetration .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-aminobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMBUJFMJOQABC-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Aminobutanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

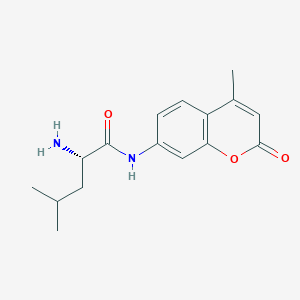

![(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555358.png)